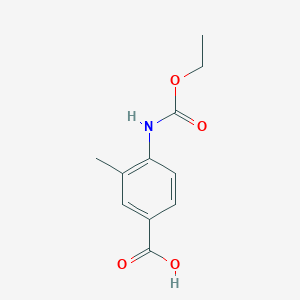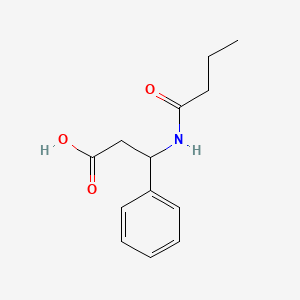![molecular formula C20H18N2O2S B7460020 N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)
N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide, also known as DTBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DTBC is a thiophene derivative that has shown promising results in the areas of cancer research, drug development, and materials science.
Mecanismo De Acción
The mechanism of action of N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, this compound has been found to enhance the effectiveness of chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide in lab experiments is its high potency and selectivity towards cancer cells. It has also been found to have low toxicity towards normal cells. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide. One of the areas of research is the development of this compound-based drugs for the treatment of cancer. Another area of research is the use of this compound in the development of materials with specific properties, such as conductivity and luminescence. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
In conclusion, this compound is a chemical compound that has shown promising results in the areas of cancer research, drug development, and materials science. Its high potency and selectivity towards cancer cells make it a promising candidate for the development of cancer drugs. Further research is needed to fully understand the potential applications of this compound in various areas of scientific research.
Métodos De Síntesis
N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminophenylthiophene-2-carboxamide. The final product is obtained through purification and crystallization techniques.
Aplicaciones Científicas De Investigación
N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. It has also been found to be effective against drug-resistant cancer cells.
Propiedades
IUPAC Name |
N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13-9-14(2)11-15(10-13)19(23)21-16-5-3-6-17(12-16)22-20(24)18-7-4-8-25-18/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGQUNHMWHTWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)
![5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid](/img/structure/B7460004.png)

![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)


![2-[(2-Methoxybenzoyl)-methylamino]acetic acid](/img/structure/B7460042.png)

